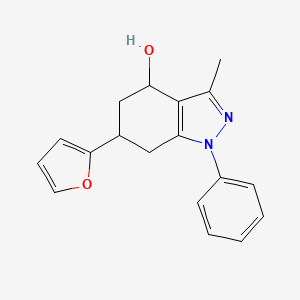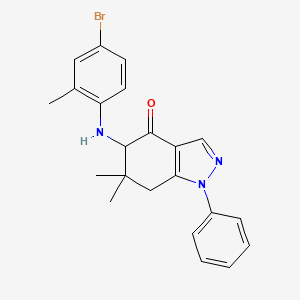![molecular formula C16H18BrNO2 B8142425 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142425.png)
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or reactivity. The comparison can be based on various factors, such as:
Chemical structure: Similar compounds may have similar functional groups or molecular frameworks.
Reactivity: Similar compounds may undergo similar types of chemical reactions.
Applications: Similar compounds may be used in similar scientific research applications.
Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.
Eigenschaften
IUPAC Name |
2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10-6-11(17)4-5-13(10)18-9-12-14(19)7-16(2,3)8-15(12)20/h4-6,9,18H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDZRUTUMKWCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,8-trimethyl-2,6-diphenyl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142349.png)
![2-(2-fluorophenyl)-4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142363.png)


![4-Methyl-6,9-diphenyl-1,5,6,12,14-pentazapentacyclo[11.7.0.02,10.03,7.015,20]icosa-2(10),3(7),4,11,13,15,17,19-octaene](/img/structure/B8142380.png)


![(NE)-N-[[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142401.png)
![(NE)-N-[[4-chloro-1-(3,5-difluorophenyl)-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142408.png)


![2-[1-(4-methylanilino)ethylidene]indene-1,3-dione](/img/structure/B8142433.png)

![4-methyl-N-[(E)-[4-(4-nitroanilino)-2-oxochromen-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B8142449.png)
